4'-chloro-3-morpholinomethyl benzophenone
Description
Benzophenones are aromatic ketones with a diphenylmethane backbone, widely studied for their applications in pharmaceuticals, photochemistry, and polymer science .
Synthetic routes for such compounds often involve Friedel-Crafts acylation or nucleophilic substitution reactions.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJYRIUSIGUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643083 | |
| Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-44-1 | |
| Record name | Methanone, (4-chlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-morpholinomethylbenzophenone typically involves a multi-step processThe reaction conditions often involve the use of anhydrous aluminum chloride (AlCl3) as a catalyst and an organic solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) .
Industrial Production Methods
Industrial production methods for 4’-Chloro-3-morpholinomethylbenzophenone may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-morpholinomethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted benzophenones.
Scientific Research Applications
4’-Chloro-3-morpholinomethylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4’-Chloro-3-morpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Benzophenone Derivatives
Structural Analogues with Heterocyclic Substituents
4-Chloro-2-fluoro-3′-thiomorpholinomethyl Benzophenone ()
- Substituents: Chloro (4′), fluoro (2), thiomorpholinomethyl (3′).
- Key Differences : Replacing morpholine with thiomorpholine (sulfur instead of oxygen in the heterocycle) increases lipophilicity and alters electronic properties. Thiomorpholine’s sulfur atom may enhance radical stabilization in photochemical applications .
- Applications: Potential as a photoinitiator with shifted activation wavelengths compared to oxygen-containing analogs.
2,4-Dichloro-4′-(4-methylpiperazinomethyl) Benzophenone ()
- Substituents: Dichloro (2,4), 4-methylpiperazinomethyl (4′).
- Key Differences: The piperazine ring introduces a basic nitrogen, improving water solubility and enabling pH-dependent reactivity.
4′-Cyano-3-(3-pyrrolidinomethyl) Benzophenone ()
- Substituents: Cyano (4′), pyrrolidinomethyl (3).
Analogues with Aromatic/Aliphatic Substituents
4-Chloro-3′,4′-dimethoxybenzophenone ()
- Substituents : Chloro (4), dimethoxy (3′,4′).
- Key Differences : Methoxy groups are electron-donating, counteracting the electron-withdrawing chloro substituent. This balance may reduce reactivity in crosslinking but improve UV absorption for applications in sunscreen formulations .
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone ()
- Substituents : Fluoro (4), hydroxy (4), methyl (3).
- Key Differences : The hydroxy group enables hydrogen bonding, improving crystallinity and antifungal activity. Methyl groups enhance hydrophobic interactions, as demonstrated in antifungal studies .
Biological Activity
4'-Chloro-3-morpholinomethyl benzophenone (CAS No. 898765-44-1) is a synthetic organic compound belonging to the benzophenone family, characterized by its unique morpholinomethyl group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and environmental science.
Chemical Structure and Properties
The molecular structure of this compound features a benzophenone core with a morpholinomethyl group and a chlorine substituent at the para position. The presence of these functional groups influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN O |
| Molecular Weight | 283.76 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white powder |
This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. It interacts with specific molecular targets, potentially affecting various biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes, impacting their catalytic functions, which is crucial in drug development contexts.
Anti-inflammatory Properties
Studies have suggested that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This makes it a candidate for further investigation in treating inflammatory diseases.
Cytotoxicity and Anticancer Activity
Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. Specific studies have reported decreased cell viability in neuroblastoma and breast carcinoma cells upon treatment with similar benzophenone derivatives . These findings suggest potential applications in cancer therapeutics.
Case Study 1: Enzyme Inhibition
A study conducted on various benzophenones indicated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, demonstrating its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies showed that treatment with this compound resulted in significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis, highlighting its potential role as an anticancer agent.
Table 2: Comparison of Biological Activities
| Compound | Anti-inflammatory | Cytotoxicity | Endocrine Disruption Potential |
|---|---|---|---|
| This compound | Yes | Moderate | Potentially |
| Benzophenone-3 (BP-3) | Yes | Low | Confirmed |
| Benzophenone-1 | No | Low | Confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
